

Application Note: Spectroscopic Profiling of 6-(m-Chlorophenyl)-3-hydrazinopyridazine

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Compound of Interest

Compound Name: 6-(m-Chlorophenyl)-3-hydrazinopyridazine

CAS No.: 66548-98-9

Cat. No.: B8708449

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Executive Summary & Chemical Context

The compound **6-(m-chlorophenyl)-3-hydrazinopyridazine** is a pharmacophore of significant interest in medicinal chemistry, sharing structural homology with antihypertensive agents like Hydralazine and Cadralazine.^{[1][2]} Its characterization is non-trivial due to the reactivity of the hydrazine moiety (susceptible to oxidation and condensation) and the specific electronic effects of the meta-chlorophenyl substitution.

This guide provides a multi-modal spectroscopic workflow (UV-Vis, FTIR, NMR, MS) to unequivocally validate the structure. The presence of the chlorine atom provides a distinct isotopic handle in Mass Spectrometry, while the hydrazine group necessitates specific handling protocols to prevent degradation during analysis.

Key Chemical Properties^{[2][3][4][5][6][7]}

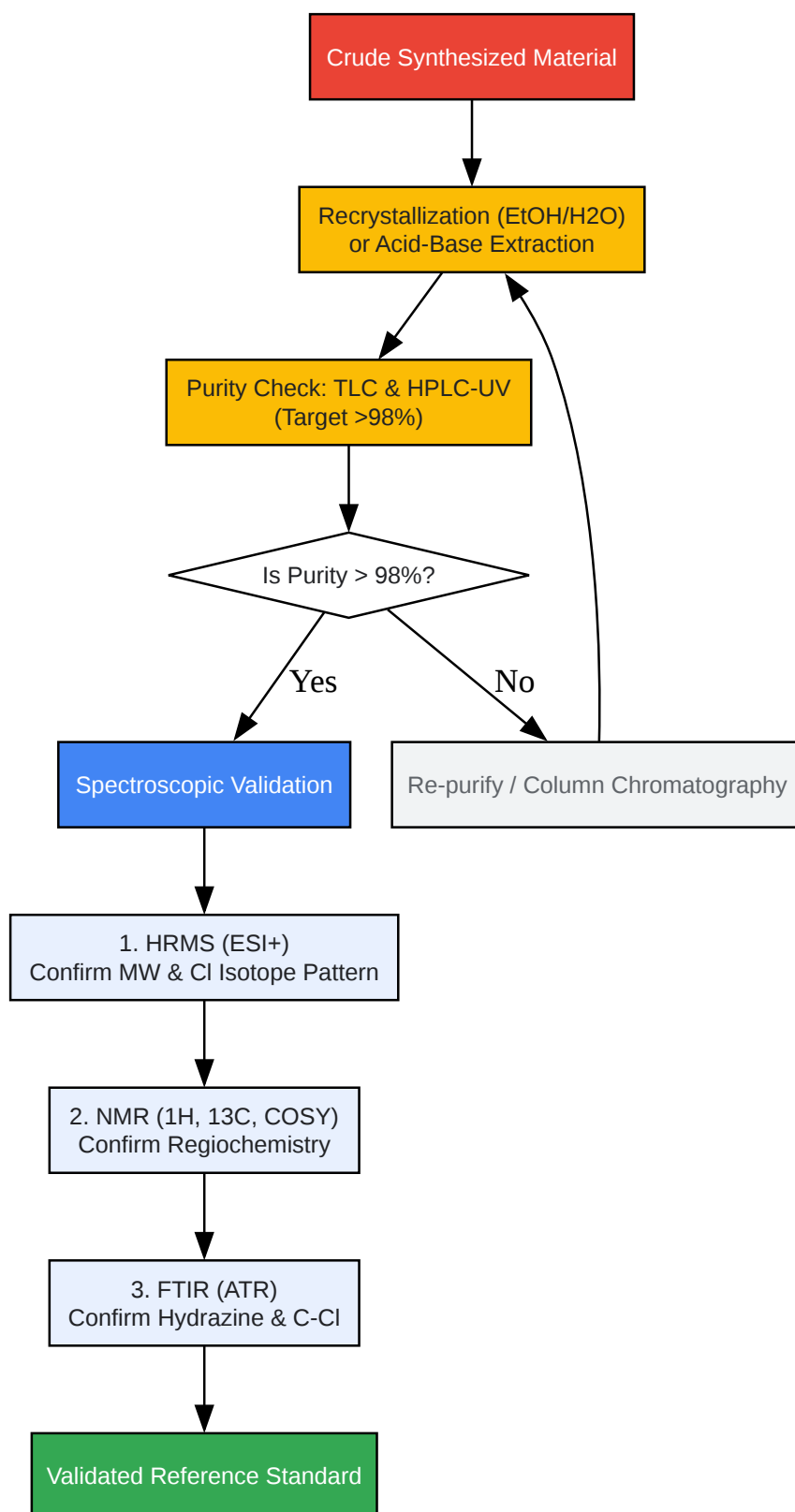
- Molecular Formula:

^[1]

- Molecular Weight: 220.66 g/mol [2][3]
- Key Functional Groups: Pyridazine ring (1,2-diazine), Hydrazine (), Aryl Chloride.[1]
- Solubility Profile: Soluble in DMSO, DMF, dilute acid; sparingly soluble in water (free base); soluble in water (HCl salt).[1]

Integrated Characterization Workflow

The following decision matrix outlines the logical flow for complete characterization, prioritizing sample integrity.



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Figure 1: Step-by-step characterization logic ensuring sample purity before expensive spectral acquisition.

Protocol 1: Mass Spectrometry (HRMS/LC-MS)

Objective: Confirm molecular formula and validate the presence of the chlorine substituent via isotopic abundance.[1]

Rationale

The chlorine atom naturally exists as

(75.8%) and

(24.2%).[1] This creates a distinctive 3:1 intensity ratio between the molecular ion (

) and the isotope peak (

).[1] This is the fastest way to confirm the meta-chlorophenyl substitution is intact.[2][3]

Experimental Protocol

- Solvent: Methanol (LC-MS grade) with 0.1% Formic Acid (to promote ionization).
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
- Concentration: 1-10 µg/mL.

Expected Data & Interpretation

Ion Species	m/z (Theoretical)	Relative Intensity	Interpretation
	221.06	100%	Protonated molecular ion ().[1]
	223.06	~33%	Isotope peak ().[1] Critical diagnostic.
Fragment 1	~204	Variable	Loss of (Characteristic of hydrazines).[1]
Fragment 2	~188	Variable	Loss of hydrazine () or .

“

Technical Insight: If the

peak is missing or

, the chlorine has likely been lost (dehalogenation) during synthesis. If the mass is

or

, the hydrazine has reacted with atmospheric aldehydes/ketones (hydrazone formation).

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Unequivocal structural elucidation. Differentiating the meta-substitution pattern and confirming the pyridazine core.

Rationale

The pyridazine ring protons form an AB system (two doublets).[1][3] The meta-chlorophenyl ring will show a complex but distinct pattern (

) compared to para (symmetric doublets) or ortho isomers.[1]

Experimental Protocol

- Solvent: DMSO-

is preferred over

.[1][2][3]

- Reason: Hydrazinopyridazines are polar and often sparingly soluble in chloroform.[2][3] DMSO also slows down proton exchange, allowing observation of the hydrazine protons.[1]
- Concentration: 5-10 mg in 0.6 mL solvent.
- Acquisition: Standard ^1H (16 scans), ^{13}C (1024 scans). D₂O exchange is required to identify labile NH protons.[1][2][3]

Predicted ^1H NMR Assignment (DMSO- , 400 MHz)

Proton	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment Logic
NH (Hydrazine)	8.5 - 9.5	Broad Singlet	1H	Deshielded, disappears with . [1]
H-2' (Phenyl)	8.0 - 8.1	Singlet (t)	1H	Isolated between Cl and pyridazine ring. [1]
H-4/H-5 (Pyridazine)	7.8 - 8.2	Doublets (AB)	2H	Characteristic heteroaromatic AB system (). [1]
H-6' (Phenyl)	7.9 - 8.0	Doublet	1H	Ortho to pyridazine, meta to Cl. [1]
H-4' (Phenyl)	7.4 - 7.5	Doublet	1H	Ortho to Cl, para to pyridazine. [1]
H-5' (Phenyl)	7.5 - 7.6	Triplet	1H	Meta to both substituents. [1] [2] [3]
NH ₂ (Hydrazine)	4.2 - 4.8	Broad Singlet	2H	Highly variable; disappears with .

“

Self-Validating Check: The sum of integrals in the aromatic region (7.4 - 8.2 ppm) must equal 6 protons.[1][2] If it equals 5, the hydrazine NH might be buried there.[2] If it equals 8+, you likely have solvent contamination (e.g., Toluene) or oxidation products (Azines).[1]

Protocol 3: FTIR Spectroscopy

Objective: Rapid identification of functional groups (Quality Control).

Rationale

IR is excellent for detecting the hydrazine N-H stretches and the C-Cl bond, which is "silent" in H-NMR.[2]

Experimental Protocol

- Method: ATR (Attenuated Total Reflectance) on neat solid is preferred to avoid KBr hygroscopicity.[1][2][3]
- Scans: 16 scans at 4 cm resolution.

Key Diagnostic Bands[1]

- 3350 - 3200 cm
:N-H Stretching. Expect a doublet or multiple bands corresponding to the primary amine () and secondary amine () of the hydrazine.[1]
- 1630 - 1590 cm
:C=N Stretching. Characteristic of the pyridazine ring.[1][2][3]

- 1580 & 1480 cm

:Aromatic C=C. Skeletal vibrations of the phenyl ring.[1][2][3]

- 1080 - 1050 cm

:Chlorobenzene band. In-plane deformation.[1][2][3]

- 780 - 680 cm

:C-Cl Stretching. Strong band, specific to meta-substituted chlorobenzenes.[1][2][3]

Protocol 4: UV-Visible Spectroscopy

Objective: Determine conjugation length and protonation state (pKa estimation).

Experimental Protocol

- Solvent: Methanol (neutral) and 0.1 M HCl (acidic).[1][3]

- Concentration:

M.[1][2][3]

Expected Profile[1][2][7][8][9][10]

- Band I (240-260 nm):

transition of the aromatic systems.[1][2]

- Band II (300-330 nm):

transition involving the hydrazine lone pairs conjugated with the pyridazine ring.[1][2]

- Acid Shift: Upon adding HCl, the hydrazine terminal nitrogen protonates.[2] This disrupts the

conjugation, typically causing a hypsochromic shift (blue shift) of the long-wavelength band.

[1] This confirms the basicity of the hydrazine group.[2][3]

Storage & Stability (Critical)

- Oxidation: Hydrazinopyridazines slowly oxidize in air to form azo-dimers or phthalazine-like cyclized products if residual aldehyde is present.[1][2][3]
- Storage: Store as the Hydrochloride Salt if possible, or keep the free base under Argon at -20°C.
- Safety: Treat as a potential mutagen.[2][3] Use double-gloving and work in a fume hood.[1][2][3]

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